Tos-PEG3-CH2COOtBu

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

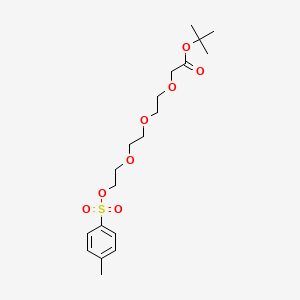

tert-butyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O8S/c1-16-5-7-17(8-6-16)28(21,22)26-14-13-24-10-9-23-11-12-25-15-18(20)27-19(2,3)4/h5-8H,9-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAURGLGHXALBCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Tos-PEG3-CH2COOtBu

For Researchers, Scientists, and Drug Development Professionals

Tos-PEG3-CH2COOtBu is a heterobifunctional linker molecule widely utilized in the field of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure is meticulously designed to offer specific chemical functionalities at either end of a flexible polyethylene glycol (PEG) spacer. This guide provides a detailed examination of its molecular architecture.

Molecular Structure Overview

The chemical name for this compound is tert-butyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetate .[4] The structure can be deconstructed into four primary components: a tosyl (Tos) group, a triethylene glycol (PEG3) spacer, an acetate linker fragment (-CH2COO-), and a tert-butyl (tBu) ester protecting group.

-

Tosyl (Tos) Group : This functional group, derived from p-toluenesulfonic acid, has the structure (4-methylphenyl)sulfonyl. It is an excellent leaving group, making the terminal oxygen of the PEG chain susceptible to nucleophilic substitution reactions. This reactivity is crucial for conjugating the linker to a desired chemical moiety, often a ligand for a target protein.[5]

-

PEG3 Spacer : This is a short polyethylene glycol chain consisting of three repeating ethylene glycol units (-OCH₂CH₂-). The PEG spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. Its flexibility allows the two ends of the PROTAC to effectively bind to their respective protein targets.

-

Acetate Group (-CH2COO-) : This fragment connects the PEG3 spacer to the tert-butyl ester.

-

tert-Butyl (tBu) Ester : The tert-butyl group serves as a protecting group for the carboxylic acid. This prevents the carboxylate from participating in unwanted side reactions during synthesis. The tert-butyl ester can be selectively removed (deprotected) under acidic conditions to reveal a terminal carboxylic acid, which can then be coupled to another molecule, such as a ligand for an E3 ubiquitin ligase.

The molecule is therefore a linear chain where the tosyl group is attached to one end of the PEG3 spacer, and the other end of the spacer is connected via an ether linkage to an acetate group, which is esterified with a tert-butyl group.

Quantitative Molecular Data

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1530778-24-5 | |

| Molecular Formula | C₁₉H₃₀O₈S | |

| Molecular Weight | 418.50 g/mol | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C | |

| Density | 1.2±0.1 g/cm³ | |

| Boiling Point | 517.7±45.0 °C at 760 mmHg | |

| Flash Point | 266.9±28.7 °C |

Structural Connectivity Diagram

The following diagram illustrates the logical connection between the core functional components of the this compound molecule.

Caption: Logical flow of functional groups in this compound.

Experimental Protocols

This document focuses on the chemical structure of this compound. Detailed experimental protocols for its synthesis or its application in specific bioconjugation or PROTAC formation experiments are beyond this scope and would be highly dependent on the specific substrates and target molecules involved. The synthesis generally involves the tosylation of triethylene glycol followed by alkylation with a tert-butyl haloacetate. Researchers should consult specialized synthetic chemistry literature for detailed procedural information.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Tos-PEG3-CH2COOtBu in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of these heterobifunctional molecules, comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to their efficacy. This technical guide delves into the core of PROTAC design, focusing on the mechanism of action and practical application of a specific and versatile linker: Tos-PEG3-CH2COOtBu. This guide provides a comprehensive overview of its chemical reactivity, role in ternary complex formation, and the experimental protocols necessary for its successful implementation and evaluation in a drug discovery setting.

Introduction: The Critical Role of the Linker in PROTAC Function

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker is not merely a spacer but a crucial determinant of the PROTAC's overall performance, profoundly influencing its:

-

Ternary Complex Formation: The length, flexibility, and chemical composition of the linker dictate the geometry and stability of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for efficient ubiquitination.[2]

-

Physicochemical Properties: The linker impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance hydrophilicity and improve pharmacokinetic properties.[3]

-

Degradation Efficacy: The choice of linker directly affects the potency (DC50 - the concentration required for 50% degradation) and efficacy (Dmax - the maximum level of degradation) of the PROTAC.[4]

Chemical Profile and Mechanism of Action of this compound

This compound is a bifunctional linker featuring a tosyl (Tos) group at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other, connected by a three-unit polyethylene glycol chain. This specific chemical architecture provides a strategic advantage in the modular synthesis of PROTACs.

The Tosyl Group: A Reactive Handle for Nucleophilic Substitution

The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack. This allows for the straightforward conjugation of the linker to a warhead or E3 ligase ligand that possesses a nucleophilic functional group, most commonly an amine (-NH2). The reaction proceeds via an SN2 mechanism, forming a stable amine linkage.[5]

The PEG3 Chain: A Modulator of Physicochemical Properties and Ternary Complex Geometry

The three-unit PEG chain imparts several desirable characteristics:

-

Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.

-

Flexibility and Length: The PEG3 linker provides a defined length and degree of flexibility that can be critical for achieving the optimal orientation of the POI and E3 ligase within the ternary complex. While optimal linker length is target-dependent, studies with short PEG linkers have demonstrated potent degradation.

The Tert-butyl Ester: A Protecting Group for Sequential Amide Bond Formation

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable under the conditions required for the initial nucleophilic substitution reaction involving the tosyl group. This protecting group can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. This newly exposed carboxylic acid can then be activated and coupled with an amine-containing partner (either the warhead or the E3 ligase ligand) to form a stable amide bond.

Quantitative Data for PROTACs with PEG3 Linkers

| PROTAC Name (Target) | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| SIM1 (BET) | VHL | Branched, with PEG3 | - | - | - |

| SIM2 (BET) | VHL | Branched, with PEG3 | - | - | - |

| SIM3 (BET) | VHL | Branched, with PEG3 | - | - | - |

| Unnamed (TBK1) | Not Specified | Alkyl/Ether (12-29 atoms) | 3 | 96 | Not Specified |

| Unnamed (SMARCA2/4) | VHL | PEG | 250-300 | 65-70 | MV-4-11 |

Note: The data for SIM1, SIM2, and SIM3 are from a study on trivalent PROTACs and specific DC50/Dmax values were not provided in the abstract. The TBK1 and SMARCA2/4 data are for PROTACs with linkers of varying lengths, with the most potent examples highlighted.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and evaluation of PROTACs incorporating the this compound linker.

PROTAC Synthesis

The synthesis of a PROTAC using this compound is a two-step process involving the initial conjugation of the linker to one of the ligands, followed by deprotection and coupling to the second ligand.

Step 1: Nucleophilic Substitution of the Tosyl Group

This protocol describes the reaction of the tosylated linker with an amine-containing ligand (Ligand-NH2).

-

Materials:

-

Ligand-NH2 (warhead or E3 ligase ligand)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon gas

-

Reaction vessel

-

Stir plate and stir bar

-

LC-MS for reaction monitoring

-

-

Procedure:

-

Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF (to a concentration of approximately 0.1 M).

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at 60°C under an inert atmosphere (nitrogen or argon) overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography or preparative HPLC.

-

Step 2: Deprotection of the Tert-butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the carboxylic acid.

-

Materials:

-

tBu-protected intermediate from Step 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel

-

Stir plate and stir bar

-

-

Procedure:

-

Dissolve the tBu-protected intermediate in a 1:1 mixture of TFA and DCM. A common concentration is 50% TFA in DCM.

-

Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

The crude carboxylic acid can often be used directly in the next step without further purification.

-

Step 3: Amide Bond Formation

This protocol describes the coupling of the deprotected carboxylic acid with the second amine-containing ligand.

-

Materials:

-

Carboxylic acid intermediate from Step 2

-

Amine-containing ligand (the remaining partner)

-

Anhydrous DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling reagent (e.g., EDC/HOBt)

-

DIPEA

-

Reaction vessel

-

Stir plate and stir bar

-

-

Procedure:

-

Dissolve the carboxylic acid intermediate (1.0 equivalent) and the amine-containing ligand (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the final PROTAC product using preparative HPLC.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

-

Biological Evaluation

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

-

Materials:

-

Cell line expressing the target protein and relevant E3 ligase

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

6-well plates

-

Ice-cold phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

-

Protocol 2: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

-

Materials:

-

Cell line of interest

-

PROTAC stock solution

-

96-well plates

-

MTS reagent

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

PROTAC Treatment: Treat cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis.

Caption: Western blot experimental workflow.

Conclusion

The linker is a pivotal component in the design of efficacious PROTACs, and this compound represents a versatile and synthetically accessible building block for their construction. Its well-defined chemical reactivity allows for a modular and strategic approach to PROTAC synthesis. The protocols and data presented in this guide provide a framework for the successful implementation of this linker in drug discovery programs aimed at developing novel protein degraders. While the optimal linker is always dependent on the specific target and E3 ligase combination, the principles and methodologies outlined herein serve as a robust starting point for the rational design and evaluation of next-generation therapeutics.

References

The Tert-Butyl Ester in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (tBu) ester is a cornerstone protecting group in the field of bioconjugation, prized for its unique combination of stability and controlled lability. Its strategic application enables the temporary masking of carboxylic acid functionalities, preventing unwanted side reactions during complex synthetic sequences. This allows for the precise and efficient construction of bioconjugates, from antibody-drug conjugates (ADCs) to sophisticated biomolecular probes. This technical guide provides an in-depth exploration of the function and application of the tert-butyl ester in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.

Core Function: A Sterically Hindered, Acid-Labile Protecting Group

The primary role of the tert-butyl ester in bioconjugation is to serve as a temporary protecting group for carboxylic acids. The bulky tert-butyl group provides significant steric hindrance, rendering the ester exceptionally stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. This stability is crucial during multi-step syntheses where other functional groups on the biomolecule or the conjugation partner are being manipulated.

The key to the tert-butyl ester's utility lies in its selective removal under acidic conditions. The mechanism of deprotection proceeds through the formation of a stable tertiary carbocation, which is readily accomplished with strong acids such as trifluoroacetic acid (TFA). This orthogonality allows for the selective deprotection of the carboxylic acid without disturbing other acid-sensitive protecting groups that may be present in the molecule, such as the Boc group under certain conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of tert-butyl esters in bioconjugation, including reaction yields for their formation and cleavage, as well as their stability under various conditions.

Table 1: Synthesis and Deprotection Yields of Tert-Butyl Esters

| Reaction | Reagents and Conditions | Substrate | Yield (%) | Reference |

| Esterification | tert-Butyl acetate, perchloric acid | L-γ-Methyleneglutamic acid derivative | 70 | [1] |

| Deprotection | Trifluoroacetic acid (TFA), anisole | Boc- and tBu-protected cyclic amide | 98 | [1] |

| Deprotection | 3M HCl | Boc- and tBu-protected cyclic amide | 85 (Boc only) | [1] |

| Deprotection | 50% TFA in Dichloromethane (DCM) | General tert-butyl esters | High | [2] |

| Deprotection | 95% TFA | Peptides with tBu side-chain protection | Good Purity | [2] |

| Deprotection | ZnBr₂ in DCM | N-(PhF)amino acid tert-butyl esters | Good | |

| Deprotection | Aqueous phosphoric acid (85%) | Various tert-butyl esters | High |

Table 2: Comparative Stability of Ester Protecting Groups

| Ester Group | Conditions | Stability | Reference |

| Tert-Butyl Ester | GI homogenate (1 h) | >50% remaining | |

| Methyl, Ethyl, Cyclopropyl, Cyclopropylmethyl Esters | GI homogenate (1 h) | <10% remaining | |

| Tert-Butyl Ester | Mouse plasma (1 h) | >50% remaining | |

| Tert-Butyl Ester | Basic conditions (e.g., 20% piperidine in DMF) | Stable | |

| Tert-Butyl Ester | Mild acidic conditions | Labile |

Experimental Protocols

Protocol 1: NHS Ester-Mediated Coupling of a Tert-Butyl Ester-Containing Molecule to a Protein

This protocol describes a general procedure for the conjugation of a small molecule containing a tert-butyl protected carboxylic acid and an amine-reactive N-hydroxysuccinimide (NHS) ester to a protein.

Materials:

-

Protein solution (e.g., antibody at 1-10 mg/mL in amine-free buffer)

-

Tert-butyl ester-containing NHS ester linker (dissolved in anhydrous DMSO or DMF to 10 mM)

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS)

Methodology:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the optimal pH range of 8.3-8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Prepare a 10 mM stock solution of the tert-butyl ester-containing NHS ester linker in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

To the protein solution, add the NHS ester stock solution to achieve a desired molar excess (typically 5- to 20-fold). The optimal ratio should be determined empirically.

-

Gently mix the reaction and incubate for at least 4 hours at room temperature or overnight on ice.

-

-

Purification:

-

Remove unreacted NHS ester and byproducts by applying the reaction mixture to a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Collect the protein-containing fractions.

-

Protocol 2: Deprotection of the Tert-Butyl Ester from a Bioconjugate using Trifluoroacetic Acid (TFA)

This protocol outlines the cleavage of the tert-butyl ester protecting group from the purified bioconjugate to reveal the free carboxylic acid.

Materials:

-

Lyophilized tert-butyl ester-protected bioconjugate

-

Deprotection solution: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

-

Anhydrous dichloromethane (DCM) (optional, for dissolution)

-

Cold diethyl ether

-

Centrifuge

Methodology:

-

Preparation of the Bioconjugate: If the purified bioconjugate is in an aqueous buffer, lyophilize it to dryness.

-

Deprotection Reaction:

-

Dissolve the lyophilized bioconjugate in the deprotection solution. If solubility is an issue, a minimal amount of anhydrous DCM can be used. A common ratio is 1:1 (v/v) of the TFA cocktail to DCM.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method such as LC-MS.

-

-

Isolation of the Deprotected Bioconjugate:

-

Remove the TFA and DCM by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated bioconjugate.

-

Decant the ether and wash the pellet with cold ether two more times to remove residual TFA and scavengers.

-

Dry the final deprotected bioconjugate under vacuum.

-

Visualizing Workflows and Pathways

Logical Workflow: Solid-Phase Peptide Synthesis (SPPS) with Tert-Butyl Ester Side-Chain Protection

The following diagram illustrates the iterative process of Fmoc-based solid-phase peptide synthesis, highlighting the role of the tert-butyl ester in protecting the side chain of an acidic amino acid like aspartic acid (Asp).

Caption: Workflow of Fmoc-SPPS utilizing tert-butyl ester side-chain protection.

Signaling Pathway: Mechanism of Action of a 6-Diazo-5-oxo-L-norleucine (DON) Prodrug

Tert-butyl esters are used to create prodrugs of active pharmaceutical ingredients like DON, a glutamine antagonist. The prodrug enhances metabolic stability and tumor delivery. Once inside the cancer cell, the protecting groups are cleaved, releasing the active DON, which then inhibits glutamine metabolism, leading to cancer cell death.

Caption: Simplified signaling pathway of a tert-butyl ester-protected DON prodrug in cancer cells.

References

A Technical Guide to the Solubility and Stability of Tos-PEG3-CH2COOtBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-CH2COOtBu is a heterobifunctional crosslinker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] As a key component in drug development, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, storage, and application in synthesizing well-defined molecular architectures. This guide provides an in-depth analysis of the solubility and stability of this compound, supported by data inferred from its constituent functional groups, detailed experimental protocols for property determination, and visual diagrams to elucidate key concepts.

Molecular Structure and Physicochemical Properties

This compound is comprised of three key functional components: a tosyl (Tos) group, a triethylene glycol (PEG3) spacer, and a tert-butyl (tBu) ester protected carboxylic acid. Each of these moieties contributes to the overall solubility and stability profile of the molecule.

While specific experimental data for this compound is limited, a Safety Data Sheet indicates it is a solid with no available data on properties such as melting point or water solubility.[4] The SDS further states that the compound is stable under recommended storage conditions.[4]

Solubility Profile

The solubility of this compound is dictated by the combined characteristics of its hydrophilic PEG chain and its more hydrophobic tosyl and tert-butyl ester groups. Polyethylene glycol (PEG) is known for its solubility in a wide range of solvents, including water and many organic solvents. However, the presence of large hydrophobic groups can decrease its aqueous solubility. A related compound, H2N-PEG3-CH2COOtBu, is reported to be soluble in water, DMSO, DCM, and DMF, suggesting that the PEG3-CH2COOtBu core imparts solubility in these common laboratory solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | The PEG chain and polar functional groups are well-solvated. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | PEG chains are generally soluble in these solvents. |

| Aqueous | Water, PBS Buffer | Moderate to Low | The hydrophilic PEG chain promotes solubility, but the hydrophobic tosyl and tert-butyl groups may limit it. |

| Alcohols | Ethanol, Methanol | Moderate | PEGs have moderate solubility in alcohols. |

| Ethers | Diethyl Ether | Low | PEGs are generally not soluble in ether. |

| Non-polar | Toluene | Low | While heating can improve the solubility of PEG in toluene, it is generally low. |

Stability Profile

The stability of this compound is contingent on the chemical integrity of its three main functional groups, each susceptible to degradation under specific conditions. The manufacturer recommends storing the compound in a cool, well-ventilated area, away from direct sunlight and ignition sources, with storage at -20°C as a powder or -80°C in solvent. It is noted to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Table 2: Stability of this compound Functional Groups

| Functional Group | Conditions to Avoid | Potential Degradation Pathway |

| Tosyl (Tos) Ester | Moisture, Strong Acids, Strong Bases, Elevated Temperatures | Hydrolysis to p-toluenesulfonic acid; Nucleophilic substitution or elimination under basic conditions. |

| PEG3 Ether Linkages | Extreme pH, High Temperatures | Generally stable to heat, acid, and alkali, but can degrade under harsh conditions. |

| tert-Butyl (tBu) Ester | Strong Acids (e.g., TFA) | Cleavage to the corresponding carboxylic acid. |

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., DMSO).

-

Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance at a predetermined wavelength using UV-Vis spectroscopy or concentration using HPLC-UV.

-

Equilibrium Solubility Measurement: Add an excess amount of solid this compound to a known volume of the aqueous solvent (e.g., water, PBS).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using the previously established UV-Vis or HPLC method.

Protocol 2: Stability Assessment by HPLC

-

Forced Degradation Study: Prepare solutions of this compound in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a solution to UV light.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Sample Quenching: Neutralize the acidic and basic samples.

-

HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Data Analysis: Quantify the percentage of the remaining parent compound at each time point to determine the degradation kinetics.

Visualizations

Molecular Structure and Functional Groups

Caption: Key functional groups of the this compound molecule.

General Workflow for PROTAC Synthesis

Caption: A generalized synthetic workflow for utilizing this compound in PROTAC synthesis.

Factors Affecting Stability

Caption: Key environmental factors influencing the stability of this compound's functional groups.

Conclusion

References

A Technical Guide to Tos-PEG3-CH2COOtBu: A Heterobifunctional Linker for Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key characteristics, synthesis, and application of Tos-PEG3-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker integral to the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1][2] The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Core Compound Data: this compound

The fundamental properties of this compound are summarized below, providing essential information for its application in chemical synthesis and drug design.

| Property | Value | Source(s) |

| Molecular Formula | C19H30O8S | [3] |

| Molecular Weight | 418.5 g/mol | [3] |

| CAS Number | 1530778-24-5 | [3] |

| Full Chemical Name | tert-butyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetate | N/A |

| Synonyms | This compound, (2-(2-[2-(TOLUENE-4-SULFONYLOXY)-ETHOXY]-ETHOXY)-ETHOXY)-ACETIC ACID TERT-BUTYL ESTER | N/A |

| Primary Application | Heterobifunctional linker for PROTAC synthesis |

The PROTAC Mechanism of Action

PROTACs are bifunctional molecules that bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

References

The Architecture of Innovation: A Technical Guide to the Discovery and Development of Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the ability to precisely link a potent payload to a targeting moiety is paramount. This has led to the rise of sophisticated molecular bridges, with heterobifunctional polyethylene glycol (PEG) linkers emerging as a cornerstone technology. Their unique properties of biocompatibility, hydrophilicity, and tunable length have revolutionized the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), enhancing their efficacy and safety profiles. This in-depth technical guide explores the discovery, synthesis, characterization, and application of these critical components in modern drug development.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol with distinct reactive functional groups at each terminus.[1][2] This dual reactivity allows for the specific and controlled conjugation of two different molecules, such as an antibody and a cytotoxic drug in an ADC, or a target protein binder and an E3 ligase ligand in a PROTAC.[3][4] The PEG backbone itself is not merely a passive spacer; it imparts crucial physicochemical properties to the resulting conjugate.

Key Features and Advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic payloads, preventing aggregation and improving formulation stability.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend its circulation half-life, leading to greater accumulation at the target site.

-

Reduced Immunogenicity: The flexible PEG chain can create a protective hydration shell, shielding the payload and other components from the immune system.

-

Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled, allowing for the optimization of the distance between the conjugated molecules to ensure proper biological function.

Synthesis and Purification of Heterobifunctional PEG Linkers

The synthesis of heterobifunctional PEG linkers typically involves the modification of commercially available PEG diols or the ring-opening polymerization of ethylene oxide with a functional initiator. A common strategy is the asymmetric modification of a symmetrical PEG, where one hydroxyl group is selectively activated and replaced with a desired functional group, followed by the modification of the other terminus.

Experimental Protocol: Synthesis of α-Azido-ω-hydroxyl PEG

This protocol describes a two-step synthesis to create an azide-functionalized PEG linker, a versatile intermediate for "click" chemistry.

Step 1: Mesylation of mPEG-OH

-

Dissolve dry mPEG-OH (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).

-

Add triethylamine (Et3N) (1.3 equivalents) to the solution.

-

Cool the mixture to -10°C in an ice-salt bath.

-

Slowly add mesyl chloride (MsCl) (2.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Extract the organic phase with CH2Cl2, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the solution under reduced pressure to obtain the mPEG-OMs intermediate.

Step 2: Azidation of mPEG-OMs

-

Dissolve the mPEG-OMs intermediate (1 equivalent) in ethanol.

-

Add sodium azide (NaN3) (1.5 equivalents) to the solution.

-

Reflux the mixture for 12 hours.

-

After cooling to room temperature, concentrate the solution under reduced pressure.

-

Dissolve the residue in CH2Cl2 and dry over anhydrous Na2SO4.

-

Filter and concentrate the solution to yield the final product, mPEG-N3.

Logical Relationship of Heterobifunctional PEG Linker Synthesis

Caption: A generalized workflow for the synthesis of an Azide-PEG-Amine heterobifunctional linker.

Characterization of Heterobifunctional PEG Linkers

Thorough characterization is crucial to confirm the structure, purity, and functionality of the synthesized linkers. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

MS is used to confirm the molecular weight and assess the purity of the PEG linkers. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

-

Sample Preparation:

-

Prepare a stock solution of the PEG linker at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.

-

Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer (Q-TOF or Orbitrap) Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Mass Range: 100 - 2000 m/z.

-

-

Data Analysis:

-

Use the instrument's software to deconvolute the resulting multiply charged spectrum to obtain the neutral mass of the compound. The spectrum should show a distribution of peaks separated by 44 Da, corresponding to the mass of the ethylene glycol monomer.

-

Experimental Workflow for MS Analysis

Caption: A generalized workflow for the mass spectrometry analysis of heterobifunctional PEG linkers.

NMR Spectroscopy Analysis

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the final product and intermediates. NMR can verify the presence and integrity of the terminal functional groups and quantify the average number of PEG units.

-

Sample Preparation: Dissolve approximately 5 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Instrument Setup:

-

Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the spectrum at room temperature.

-

-

Data Analysis:

-

Identify the characteristic peaks for the PEG backbone (typically a large singlet around 3.64 ppm in CDCl₃).

-

Identify the peaks corresponding to the protons of the terminal functional groups. The chemical shifts of these protons will be indicative of the specific functional groups present.

-

Calculate the degree of functionalization and the molecular weight by comparing the integration of the terminal group protons to the integration of the PEG backbone protons.

-

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of ADCs and PROTACs, where they significantly influence the therapeutic's performance.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the PEG linker, particularly its length and hydrophilicity, are critical for the ADC's efficacy and safety.

Quantitative Data: Impact of PEG Linker Length on ADC Performance

| PEG Linker Length | In Vitro Cytotoxicity | In Vivo Efficacy | Plasma Half-Life | Aggregation | Reference |

| Short (e.g., PEG4) | Generally higher | May be lower | Shorter | Higher with hydrophobic drugs | |

| Medium (e.g., PEG8, PEG12) | Moderate | Often optimal | Intermediate | Moderate | |

| Long (e.g., PEG24) | May be lower | Can be higher | Longer | Lower |

Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.

Signaling Pathway of an ADC

Caption: The signaling pathway illustrating the mechanism of action of an antibody-drug conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is crucial for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.

Quantitative Data: Impact of PEG Linker Length on PROTAC Degradation Efficacy

| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | < 12 | Inactive | N/A | |

| TBK1 | 21 | 3 | 96 | |

| TBK1 | 29 | 292 | 76 | |

| CRBN | 9 (alkyl) | Concentration-dependent decrease | - | |

| CRBN | 3 PEG units | Weak degradation | - | |

| BTK | < 4 PEG units | Impaired potency | - | |

| BTK | ≥ 4 PEG units | Potent | - |

DC50: concentration for 50% degradation; Dmax: maximum degradation.

PROTAC Mechanism of Action

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Determination of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts its efficacy and safety. Several methods are used to determine the average DAR.

Experimental Protocol: DAR Determination by UV-Vis Spectrophotometry

This method relies on the distinct UV absorbance of the antibody and the payload at different wavelengths.

-

Determine Molar Extinction Coefficients: Experimentally determine or obtain from literature the molar extinction coefficients (ε) for both the antibody and the free drug at two selected wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).

-

Sample Measurement:

-

Prepare the purified ADC sample in a suitable, non-interfering buffer.

-

Measure the absorbance of the ADC solution at both selected wavelengths using a spectrophotometer.

-

-

DAR Calculation:

-

Use the Beer-Lambert law and a set of simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug).

-

The average DAR is then calculated as the molar ratio of the drug to the antibody (DAR = C_Drug / C_Ab).

-

Conclusion and Future Directions

Heterobifunctional PEG linkers are indispensable tools in the development of next-generation targeted therapies. Their versatility allows for the fine-tuning of the physicochemical and pharmacokinetic properties of ADCs and PROTACs, leading to improved therapeutic outcomes. Future research will likely focus on the development of novel linker technologies, including cleavable linkers that respond to specific tumor microenvironment stimuli and multi-arm PEGs for the delivery of multiple payloads. The continued innovation in linker design will undoubtedly pave the way for safer and more effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to PEGylation for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) conjugation, or PEGylation, a pivotal technology in drug development for enhancing the therapeutic potential of proteins. This document delves into the core principles of PEGylation, from fundamental chemistry to practical applications, offering detailed experimental protocols and quantitative data to inform research and development efforts.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching one or more chains of polyethylene glycol (PEG) to a protein molecule.[1] This modification is a well-established and widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] The pioneering work in the late 1970s demonstrated that attaching PEG to proteins like bovine serum albumin could markedly enhance their properties, laying the foundation for a technology that is now central to the development of numerous approved therapeutic proteins.

The primary benefits of PEGylating a therapeutic protein are driven by the physicochemical properties of the PEG polymer itself. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when attached to a protein, creates a hydrated shield around it.[1] This steric hindrance and increased hydrodynamic volume are responsible for the significant pharmacological advantages observed in PEGylated proteins.

Key Advantages of Protein PEGylation:

-

Extended Circulating Half-Life: The increased size of the PEG-protein conjugate significantly reduces its rate of renal clearance, leading to a prolonged presence in the bloodstream and allowing for less frequent dosing.[2]

-

Reduced Immunogenicity and Antigenicity: The PEG shield can mask epitopes on the protein surface, preventing recognition by the immune system and reducing the formation of anti-drug antibodies (ADAs).[3]

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of proteases.

-

Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic proteins, which is advantageous for formulation and delivery.

The Chemistry of PEGylation

The strategies for PEGylating proteins have evolved from early, non-specific methods to highly controlled, site-specific techniques, often categorized into "generations" of PEGylation chemistry.

First-Generation PEGylation

First-generation PEGylation typically involves the use of a linear methoxy-PEG (mPEG) activated with a functional group that reacts with common amino acid side chains, most notably the ε-amino group of lysine residues. Reagents like PEG-N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at neutral to slightly alkaline pH, forming stable amide bonds.

While effective, this approach often results in a heterogeneous mixture of products, including positional isomers and proteins with varying numbers of attached PEG chains (mono-, di-, multi-PEGylated species). This heterogeneity can complicate purification and characterization and may lead to variability in biological activity.

Second-Generation PEGylation

To overcome the limitations of first-generation techniques, second-generation PEGylation focuses on improving selectivity and control over the conjugation process. This includes:

-

Site-Specific PEGylation: Targeting specific amino acids or sites on the protein to produce a more homogeneous product. A common strategy is N-terminal PEGylation, which can be achieved by reductive amination using PEG-aldehyde at a mildly acidic pH. Under these conditions, the α-amino group at the N-terminus is more reactive than the ε-amino groups of lysine residues.

-

Thiol-Specific PEGylation: Cysteine residues, which are less abundant than lysines, offer a prime target for site-specific modification. PEG-maleimide reagents react specifically with the free sulfhydryl group of cysteine residues. This often requires genetic engineering to introduce a free cysteine at a desired location that does not interfere with protein folding or function.

-

Branched PEG: The use of branched or "Y-shaped" PEG molecules provides a bulkier steric shield with a single attachment point. This can offer enhanced protection against proteolysis and immunogenicity compared to a linear PEG of the same molecular weight.

The logical evolution of these strategies is visualized below, moving from random to highly controlled conjugation.

Quantitative Impact of PEGylation on Protein Properties

The effects of PEGylation can be quantified by comparing the properties of the modified protein to its native counterpart. The following tables summarize representative data from the literature.

Impact on Pharmacokinetics (Circulatory Half-Life)

PEGylation dramatically increases the hydrodynamic size of proteins, which reduces their clearance by the kidneys and extends their circulation time in the body.

| Protein | PEG Size (kDa) & Type | Native Half-Life | PEGylated Half-Life | Fold Increase |

| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 (Linear) | ~3.5 h | up to 42 h | ~12 |

| Interferon alfa-2a | 40 (Branched) | ~2.3 h | ~50 h (absorption) | ~22 |

| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 (Linear) | 1.1 h | 28 h | ~25 |

| Interferon alfa-2b | 12 (Linear) | ~2.3 h | ~4.6 h (absorption) | ~2 |

Impact on In Vitro Biological Activity

The steric hindrance from the attached PEG chain can sometimes reduce the binding affinity of a protein to its receptor or substrate, leading to a decrease in in vitro activity. However, this is often offset by the greatly improved in vivo stability and exposure.

| Protein | PEG Size (kDa) & Type | Retained In Vitro Activity |

| Interferon alfa-2a | 40 (Branched) | ~7% of native protein |

| Interferon alfa-2b | 12 (Linear) | ~28% of native protein |

| Uricase | 10 (Branched) | ~90% of native protein |

| TNF-α (lysine-deficient) | 10 (Branched) | 93% of native protein |

| TNF-α (lysine-deficient) | 40 (Branched) | 65% of native protein |

Impact on Immunogenicity

PEGylation generally reduces the immunogenicity of therapeutic proteins by masking antigenic sites. However, anti-PEG antibodies can sometimes develop, which is an area of active research.

| Protein | PEGylation Status | Immunogenicity Observation |

| Certolizumab Pegol (Fab') | PEGylated | Induced fewer T-cell lines compared to the non-PEGylated form, diminishing peptide presentation to T-cells. |

| Uricase | PEGylated (20 kDa) | Greatly reduced antigenicity compared to native uricase. |

| Various Proteins | PEGylated | PEGylation can reduce the formation of anti-drug antibodies (ADAs) by creating a hydrophilic shield. |

Experimental Protocols

This section provides detailed methodologies for the key stages of protein PEGylation: the conjugation reaction, purification of the product, and characterization of the final conjugate.

General Experimental Workflow

The process of creating and verifying a PEGylated protein follows a logical sequence of steps, each requiring careful optimization.

Protocol: Amine-Specific PEGylation with PEG-NHS Ester

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (lysine residues and the N-terminus) on a target protein.

Materials:

-

Target protein

-

PEG-NHS Ester (e.g., mPEG-succinimidyl valerate, MW 20 kDa)

-

Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5. (Ensure buffer is free of primary amines like Tris or glycine).

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Dialysis or size-exclusion chromatography equipment for purification.

Procedure:

-

Protein Preparation: Dissolve the protein to be PEGylated in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer via dialysis or a desalting column.

-

PEG-NHS Ester Preparation: Immediately before use, warm the vial of PEG-NHS Ester to room temperature. Weigh the required amount and dissolve it in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL or ~10 mM). Do not store the reconstituted PEG-NHS solution, as the NHS ester is susceptible to hydrolysis.

-

Molar Ratio Calculation: Determine the desired molar excess of PEG-NHS Ester to protein. A starting point is often a 5- to 20-fold molar excess. The optimal ratio must be determined empirically for each protein.

-

Calculation:(mg Protein / MW Protein) * Molar Excess * MW PEG = mg PEG to add

-

-

Conjugation Reaction: Slowly add the calculated volume of the PEG-NHS Ester stock solution to the stirring protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) of the total reaction volume.

-

Incubation: Incubate the reaction mixture. Typical conditions are 1 hour at room temperature or 2-3 hours at 4°C with gentle stirring. The optimal time and temperature should be determined experimentally.

-

Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.

-

Purification: Immediately proceed to purify the PEGylated protein from unreacted PEG and native protein using a suitable chromatography method (see Protocols 4.3 and 4.4).

Protocol: Purification by Ion Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated species from the native protein. The attachment of PEG shields the protein's surface charges, causing the conjugate to elute at a different salt concentration than the unmodified protein. Cation exchange chromatography (CEX) is commonly used.

Materials:

-

PEGylation reaction mixture

-

Cation Exchange Column (e.g., SP Sepharose, Sartobind S)

-

Buffer A (Equilibration/Binding): 20 mM Sodium Phosphate, pH 6.0

-

Buffer B (Elution): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0

-

Chromatography system (e.g., FPLC, HPLC)

Procedure:

-

Sample Preparation: Dilute the PEGylation reaction mixture with Buffer A to reduce the salt concentration and ensure binding to the column.

-

Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes (CVs) of Buffer A until the UV and conductivity baselines are stable.

-

Sample Loading: Load the prepared sample onto the column at a controlled flow rate.

-

Wash: Wash the column with 3-5 CVs of Buffer A to remove unbound material, including unreacted PEG.

-

Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 CVs). The PEGylated species, having their positive charges shielded, will typically elute earlier (at a lower salt concentration) than the more positively charged native protein.

-

Fraction Collection: Collect fractions throughout the elution gradient.

-

Analysis: Analyze the collected fractions using SDS-PAGE (Protocol 4.5) and/or SEC (Protocol 4.4) to identify which fractions contain the desired mono-PEGylated product.

Protocol: Purification/Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases a protein's size, SEC is effective for separating PEG-protein conjugates from the smaller, native protein and for removing excess, unreacted PEG.

Materials:

-

PEGylation reaction mixture or IEX-purified fractions

-

SEC Column (e.g., Superdex 200, Agilent AdvanceBio SEC) suitable for the molecular weight range of the conjugate.

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or a buffer optimized to reduce non-specific interactions (e.g., 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2).

-

Chromatography system (e.g., HPLC, UPLC) with UV detection.

Procedure:

-

System Equilibration: Equilibrate the SEC column with the chosen mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Injection: Inject a defined volume of the sample (e.g., 10-100 µL) onto the column.

-

Elution: Run the mobile phase isocratically for a sufficient time to allow all species to elute.

-

Detection and Analysis: Monitor the eluate at 280 nm. The PEGylated protein will elute earlier than the native protein due to its larger size. Unreacted PEG may also be detected if a refractive index (RI) detector is used in series. The purity can be assessed by integrating the peak areas.

Protocol: Characterization by SDS-PAGE

SDS-PAGE is a fundamental technique to quickly assess the outcome of a PEGylation reaction. The attached PEG chain increases the apparent molecular weight of the protein, causing it to migrate more slowly in the gel.

Materials:

-

Polyacrylamide gels (e.g., 4-15% gradient gel)

-

SDS-PAGE running buffer (e.g., Tris/Glycine/SDS)

-

2X Laemmli Sample Buffer (with β-mercaptoethanol or DTT)

-

Protein molecular weight standards

-

Coomassie Brilliant Blue stain or silver stain

-

Samples: Native protein, PEGylation reaction mixture, purified fractions.

Procedure:

-

Sample Preparation: Mix samples 1:1 with 2X Laemmli Sample Buffer.

-

Denaturation: Heat the samples at 95-100°C for 5 minutes.

-

Gel Loading: Load the molecular weight standards and prepared samples into the wells of the polyacrylamide gel.

-

Electrophoresis: Run the gel according to the manufacturer's instructions (e.g., at a constant voltage of 150-200V) until the dye front reaches the bottom.

-

Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining until protein bands are clearly visible against a clear background. For higher sensitivity, silver staining can be used.

-

Analysis: Visualize the gel. The PEGylated protein will appear as a band (or smear, due to PEG polydispersity) with a higher apparent molecular weight than the native protein. The presence of bands corresponding to mono-, di-, and multi-PEGylated species can often be resolved. It is important to note that PEGylated proteins often migrate slower than expected based on their actual molecular weight due to interactions between PEG and SDS.

Protocol: Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful tool for determining the precise molecular weight of the PEGylated conjugate and confirming the degree of PEGylation (the number of PEG chains attached).

Materials:

-

Purified PEGylated protein sample

-

MALDI Matrix: Sinapinic acid (10 mg/mL in 50% acetonitrile / 0.1% trifluoroacetic acid (TFA)).

-

MALDI target plate

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Sample-Matrix Preparation: Mix the purified protein sample (typically ~1 pmol/µL) with the matrix solution in a 1:1 ratio (v/v).

-

Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate.

-

Crystallization: Allow the spot to air dry completely at room temperature. This process co-crystallizes the sample with the matrix material.

-

Instrumental Analysis: Insert the target plate into the mass spectrometer. Acquire spectra in linear, positive ion mode, which is suitable for large molecules. The mass range should be set to encompass the expected molecular weights of the native and PEGylated species.

-

Data Analysis: The resulting spectrum will show a series of peaks. The peak for the native protein will be present if there is any unreacted starting material. The PEGylated protein will appear as a broader peak (or a distribution of peaks) at a higher mass-to-charge (m/z) ratio. The mass difference between the native protein peak and the PEGylated protein peak(s) corresponds to the mass of the attached PEG chain(s), confirming the success and degree of PEGylation.

Mechanism of Action: A Case Study of PEG-Interferon

To illustrate the biological consequence of PEGylation, we examine the signaling pathway of PEG-Interferon alfa-2a, a widely used antiviral therapeutic. The PEG moiety does not alter the fundamental mechanism of action of interferon but profoundly changes its pharmacokinetics, leading to sustained signaling and improved therapeutic outcomes.

Once administered, PEG-Interferon alfa-2a binds to the Type I interferon receptor (IFNAR) on the surface of target cells. This binding initiates the JAK-STAT signaling cascade.

Pathway Description:

-

Receptor Binding: PEG-Interferon alfa-2a binds to the IFNAR1 and IFNAR2 subunits of the interferon receptor.

-

Kinase Activation: This binding activates the associated Janus kinases, JAK1 and TYK2.

-

STAT Phosphorylation: Activated JAK1 and TYK2 phosphorylate the Signal Transducer and Activator of Transcription proteins, STAT1 and STAT2.

-

ISGF3 Complex Formation: Phosphorylated STAT1 and STAT2 dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form a complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).

-

Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus, where it binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs). This binding initiates the transcription of hundreds of Interferon-Stimulated Genes (ISGs), which encode proteins that establish an antiviral state within the cell and modulate the immune response.

The prolonged half-life of PEG-Interferon means that this signaling cascade is sustained for a longer period compared to the native protein, leading to a more robust and durable antiviral effect from a single dose.

Conclusion

PEGylation remains a cornerstone technology for optimizing the therapeutic properties of protein-based drugs. By rationally selecting the PEG architecture and conjugation chemistry, researchers can significantly enhance a protein's half-life, stability, and safety profile. The evolution from random, first-generation approaches to controlled, site-specific second-generation methods has enabled the production of more homogeneous and effective biotherapeutics. A thorough understanding of the analytical techniques required for purification and characterization is critical to ensuring the quality, consistency, and efficacy of the final PEGylated product. This guide provides the foundational knowledge and practical protocols to support scientists and drug developers in successfully applying this powerful modification strategy.

References

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering a paradigm shift from traditional occupancy-driven inhibition to an event-driven elimination of disease-causing proteins.[1][2] Unlike conventional small-molecule inhibitors that block the function of a protein, TPD co-opts the cell's own protein disposal machinery to selectively remove a target protein entirely.[1][3] This approach provides several key advantages, including the ability to address proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, the potential for a more profound and sustained pharmacological effect, and the possibility of overcoming drug resistance mechanisms.[4]

TPD technologies primarily leverage two major cellular degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. Small-molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are designed to bring a target protein into close proximity with components of these systems, leading to its destruction.

Core Mechanisms of Intracellular Protein Degradation

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the degradation of most short-lived, soluble intracellular proteins, playing a critical role in maintaining protein homeostasis. The process involves the tagging of substrate proteins with a polyubiquitin chain, which marks them for recognition and degradation by a large protease complex called the 26S proteasome. This tagging process is carried out by a sequential enzymatic cascade involving three key enzymes:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): The substrate recognition component. It specifically binds to the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target. There are approximately 600 known E3 ligases, providing specificity to the system.

Repeated cycles of this process result in a polyubiquitin chain (primarily linked via lysine 48) on the target protein, which then serves as a degradation signal for the 26S proteasome. The proteasome unfolds and proteolytically degrades the tagged protein into small peptides, while recycling the ubiquitin molecules.

The Autophagy-Lysosome Pathway

Complementary to the UPS, the autophagy-lysosome pathway is responsible for degrading larger cellular components, such as protein aggregates, damaged organelles, and long-lived proteins. This process involves the sequestration of cytoplasmic material within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome. The lysosomal hydrolases degrade the enclosed contents. Newer TPD technologies, such as AUTACs (Autophagy-Targeting Chimeras), are being developed to harness this system.

Technologies for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional small molecules designed to hijack the UPS. They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.

The mechanism of action is catalytic and involves several steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).

-

Ubiquitination: The induced proximity within the complex allows the E3 ligase to efficiently transfer ubiquitin from a charged E2 enzyme to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC is then released and can engage another POI and E3 ligase, repeating the cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Molecular Glues

Molecular glues are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate. Unlike PROTACs, which physically tether the two proteins, molecular glues act by altering the surface of the E3 ligase (or sometimes the target), creating a new interface that is complementary to the neo-substrate (the target protein).

The most well-known examples are the immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs (lenalidomide, pomalidomide). These drugs bind to the E3 ligase CRBN, remodeling its substrate-binding surface to recruit and degrade specific neo-substrates, such as the transcription factors IKZF1 and IKZF3.

Lysosome-Mediated TPD Technologies

To address extracellular and membrane-bound proteins, which are inaccessible to the intracellular UPS, new technologies have been developed that leverage the endocytosis and lysosomal degradation pathway. These include:

-

Lysosome-Targeting Chimeras (LYTACs): Bifunctional molecules that bind to a cell-surface lysosome-targeting receptor and a target membrane or extracellular protein, leading to endocytosis and lysosomal degradation of the entire complex.

-

Autophagy-Targeting Chimeras (AUTACs): Chimeras that tag a target protein for degradation via the autophagy pathway by promoting K63-linked polyubiquitination.

Quantitative Assessment of Protein Degraders

The efficacy of a protein degrader is quantified by two key parameters: DC₅₀ and Dₘₐₓ.

-

DC₅₀ (Degradation Concentration 50%): The concentration of the degrader required to achieve 50% degradation of the target protein at a specific time point. It is a measure of the degrader's potency.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation that can be achieved by the degrader. It is a measure of the degrader's efficacy.

It is important to note the "hook effect," where at very high concentrations, the degradation efficiency of some bifunctional degraders like PROTACs decreases. This is due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3) that compete with the formation of the productive ternary complex.

Data Presentation: Examples of Degrader Potency and Efficacy

The following tables summarize publicly available data for representative PROTAC and molecular glue degraders.

Table 1: PROTAC Degradation Parameters

| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

|---|---|---|---|---|---|---|

| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | |

| dBET1 | BRD4 | CRBN | Jurkat | ~30 | >95 | |

| ARV-771 | BRD4 | VHL | HEK293 | ~4 | >90 |

| Compound 9 | HDAC1 / HDAC3 | VHL | HCT116 | 550 / 530 | >80 | |

Table 2: Molecular Glue Degradation Parameters | Glue Name | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | PVTX-405 | IKZF2 | CRBN | N/A | 0.7 | 91 | | | QXG-6442 | CK1α | CRBN | MOLM-14 | 5.7 | 90 | | | SJ6986 | GSPT1 | CRBN | N/A | 2.1 | 99 | | | ZZ4 | CDK12 | DDB1 | N/A | 40 | >90 | |

Key Experimental Protocols in TPD Research

Validating the mechanism of action of a protein degrader requires a suite of biochemical and cellular assays.

Ternary Complex Formation Assays

Assessing the formation of the POI-Degrader-E3 ligase complex is a critical first step.

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.

-

Methodology:

-

Immobilization: Covalently attach a purified E3 ligase or POI (the "ligand") to the sensor chip.

-

Binary Interaction: Inject a solution containing the degrader (the "analyte") over the chip to measure its direct binding to the immobilized protein.

-

Ternary Interaction: Inject a pre-incubated mixture of the degrader and the third component (the non-immobilized protein) over the chip. An increase in binding signal compared to the binary interaction confirms ternary complex formation.

-

Data Analysis: Kinetic parameters (association rate kₐ, dissociation rate kₔ) and the equilibrium dissociation constant (Kₐ) are calculated from the sensorgrams. Cooperativity can also be assessed.

-

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, enthalpy ΔH, entropy ΔS, and stoichiometry n) of the interaction.

-

Methodology:

-

Sample Preparation: Place one purified component (e.g., POI) in the sample cell. The binding partner (e.g., degrader) is loaded into a titration syringe. All components must be in an identical, well-matched buffer.

-

Titration: The degrader is injected in small, precise aliquots into the sample cell.

-

Heat Measurement: The instrument measures the minute temperature changes that occur upon binding.

-

Ternary Analysis: To measure the ternary complex, the sample cell is filled with a solution containing both the POI and the E3 ligase, and the degrader is titrated in.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to extract thermodynamic parameters.

-

This is a proximity-based assay performed in live cells that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® fluorescent acceptor.

-

Methodology:

-

Cell Engineering: Create a cell line where the POI is fused to the NanoLuc® donor (e.g., via transfection or CRISPR/Cas9 knock-in) and the E3 ligase is fused to the HaloTag® acceptor.

-

Assay Setup: Plate the engineered cells and add the HaloTag® fluorescent ligand and the NanoLuc® substrate.

-

Degrader Treatment: Add the degrader compound at various concentrations.

-

Signal Detection: If the degrader induces a ternary complex, the donor and acceptor are brought into close proximity (<10 nm), resulting in energy transfer and a BRET signal that can be measured on a plate reader. The assay can be run in kinetic mode to monitor complex formation and stability over time.

-

In Vitro Ubiquitination Assay

This biochemical assay reconstitutes the ubiquitination cascade to confirm that the degrader-induced ternary complex is functional and leads to ubiquitination of the POI.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine purified recombinant components: E1 activating enzyme, a specific E2 conjugating enzyme, the E3 ligase of interest, the POI, ubiquitin, and an ATP regeneration system in a reaction buffer.

-

Initiation: Add the degrader compound (or DMSO as a control) to the reaction mixture.

-

Incubation: Incubate the reaction at a physiological temperature (e.g., 30-37°C) for a set time (e.g., 30-90 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI or ubiquitin. A high-molecular-weight smear or ladder of bands above the unmodified POI indicates successful polyubiquitination.

-

Cellular Protein Degradation Assays

These assays measure the reduction of target protein levels within a cellular context.

This is the most common method for quantifying changes in protein levels.

-

Methodology:

-

Cell Treatment: Plate cells and treat them with a serial dilution of the degrader compound for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (e.g., DMSO) control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

-